1-(4-Chlorobutyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(4-Chlorobutyl)cyclobutane-1-carbonitrile is a chemical compound that belongs to the class of cyclobutane derivatives. It is characterized by the presence of a chlorobutyl group attached to a cyclobutane ring, with a nitrile group at the 1-position. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-(4-Chlorobutyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane with 4-chlorobutyl cyanide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(4-Chlorobutyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorobutyl group can undergo substitution reactions with nucleophiles to form different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorobutyl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobutyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Comparison with Similar Compounds
1-(4-Chlorobutyl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
1-(4-Bromobutyl)cyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.
1-(4-Chlorobutyl)cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane.
1-(4-Chlorobutyl)cyclohexane-1-carbonitrile: Similar structure but with a cyclohexane ring instead of cyclobutane. These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their ring structures and substituents.
Properties
IUPAC Name |
1-(4-chlorobutyl)cyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN/c10-7-2-1-4-9(8-11)5-3-6-9/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTVDHDUTPRJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCCCl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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